molecular formula C9H12Cl3NO B6256527 2-amino-3-(2,5-dichlorophenyl)propan-1-ol hydrochloride CAS No. 1379919-89-7

2-amino-3-(2,5-dichlorophenyl)propan-1-ol hydrochloride

Cat. No.: B6256527
CAS No.: 1379919-89-7
M. Wt: 256.6
InChI Key:
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Description

2-amino-3-(2,5-dichlorophenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C9H12Cl3NO It is a derivative of phenylpropanolamine, characterized by the presence of two chlorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(2,5-dichlorophenyl)propan-1-ol hydrochloride typically involves the reaction of 2,5-dichlorobenzaldehyde with nitroethane to form 2,5-dichlorophenyl-2-nitropropene. This intermediate is then reduced to 2,5-dichlorophenyl-2-nitropropane, which is subsequently converted to the target compound through a series of reduction and hydrolysis steps. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(2,5-dichlorophenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2,5-dichlorobenzaldehyde or 2,5-dichlorobenzophenone.

    Reduction: Conversion to 2-amino-3-(2,5-dichlorophenyl)propan-1-ol.

    Substitution: Derivatives with different substituents on the phenyl ring.

Scientific Research Applications

2-amino-3-(2,5-dichlorophenyl)propan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-3-(2,5-dichlorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(3,4-dichlorophenyl)propan-1-ol hydrochloride
  • 2-amino-3-(2,4-dichlorophenyl)propan-1-ol hydrochloride
  • 2-amino-3-(2,6-dichlorophenyl)propan-1-ol hydrochloride

Uniqueness

2-amino-3-(2,5-dichlorophenyl)propan-1-ol hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.

Properties

CAS No.

1379919-89-7

Molecular Formula

C9H12Cl3NO

Molecular Weight

256.6

Purity

95

Origin of Product

United States

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